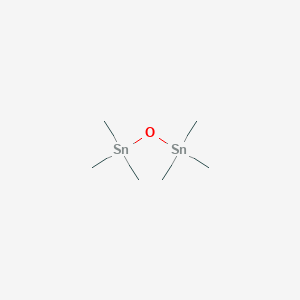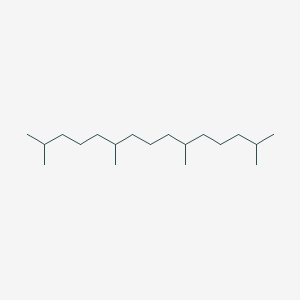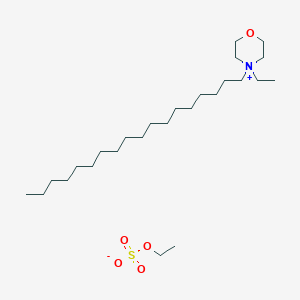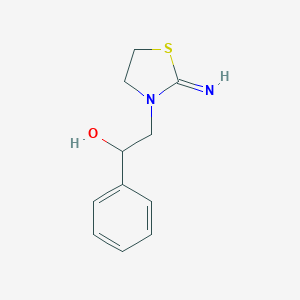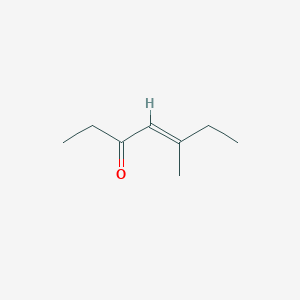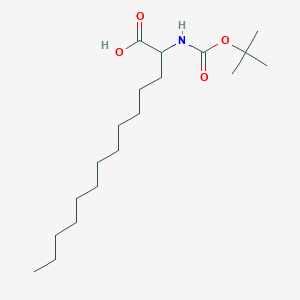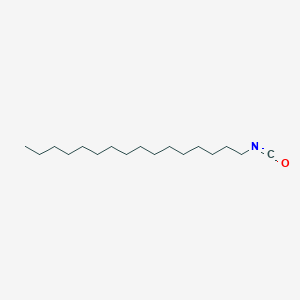
Isocianato de hexadecilo
Descripción general
Descripción
C₁₇H₃₃NO . It is a member of the isocyanate family, characterized by the presence of the isocyanate group (-NCO). This compound is a clear yellow liquid at room temperature and is primarily used in the synthesis of various polymers and other chemical intermediates .
Aplicaciones Científicas De Investigación
Hexadecyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various polymers and chemical intermediates.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.
Mecanismo De Acción
Target of Action
The primary targets of isocyanates, including hexadecyl isocyanate, are generally proteins and other biological molecules with active hydrogen atoms. Isocyanates can react with these molecules to form carbamates and ureas .
Mode of Action
Isocyanates, such as hexadecyl isocyanate, can react with H-acidic compounds like alcohols, phenols, and amines to form carbamates and ureas . This reaction can proceed via three fundamental mechanisms depending on the acidity and nucleophilicity of the HX and the basicity of the catalyst B .
Biochemical Pathways
Isocyanates in general can react with water to form carbamate or imidic acid . This reaction can occur across both the N-C and C-O bonds of the isocyanate .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of isocyanates can be influenced by their chemical structure and the presence of other compounds .
Result of Action
Isocyanates can cause irritation and allergic reactions, and chronic overexposure to isocyanates has been reported to cause lung damage .
Action Environment
The action, efficacy, and stability of hexadecyl isocyanate can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadecyl isocyanate can be synthesized through several methods, including the phosgene and non-phosgene routes. The phosgene method involves the reaction of hexadecylamine with phosgene, producing hexadecyl isocyanate and hydrogen chloride as by-products. This method requires careful handling due to the toxicity of phosgene .
The non-phosgene method involves the reaction of hexadecylamine with carbon monoxide and a suitable catalyst, such as zinc, to form hexadecyl isocyanate. This method is considered safer and more environmentally friendly .
Industrial Production Methods: In industrial settings, hexadecyl isocyanate is typically produced using the phosgene method due to its high yield and efficiency. advancements in catalyst development for the non-phosgene method are making it a more viable option for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Hexadecyl isocyanate undergoes several types of chemical reactions, including:
Addition Reactions: It reacts with alcohols to form urethanes and with amines to form ureas.
Hydrolysis: In the presence of water, hexadecyl isocyanate hydrolyzes to form hexadecylamine and carbon dioxide.
Common Reagents and Conditions:
Alcohols: React with hexadecyl isocyanate under mild conditions to form urethanes.
Amines: React with hexadecyl isocyanate at room temperature to form ureas.
Water: Hydrolyzes hexadecyl isocyanate to hexadecylamine and carbon dioxide.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Hexadecylamine: Formed from the hydrolysis reaction.
Comparación Con Compuestos Similares
Hexadecyl isocyanate can be compared with other similar compounds, such as:
Hexamethylene diisocyanate (HDI): Used in the production of non-yellowing polyurethane materials.
Isophorone diisocyanate (IPDI): Employed in the synthesis of high-performance coatings.
Toluene diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.
Uniqueness: Hexadecyl isocyanate is unique due to its long alkyl chain, which imparts hydrophobic properties to the resulting polymers and chemical intermediates. This makes it particularly useful in applications where water resistance and low surface energy are desired .
Propiedades
IUPAC Name |
1-isocyanatohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLXBRUGMACJLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062081 | |
| Record name | Hexadecane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1943-84-6 | |
| Record name | Hexadecyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecane, 1-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the m/z 99 peak in the mass spectra of long-chain isocyanates like Hexadecyl isocyanate?
A1: The electron impact mass spectra of various long-chain isocyanates, including Hexadecyl isocyanate, consistently reveal a base peak at m/z 99. [] This peak signifies the formation of a highly stable six-membered ring structure during fragmentation. This ring structure effectively delocalizes the positive charge, leading to its increased stability. Quantum mechanical calculations further support this observation, indicating that the six-membered ring structure possesses the lowest energy state. []
Q2: How can fluorescent probes be used to study the behavior of Hexadecyl isocyanate in aqueous solutions?
A2: While the provided research focuses on a Hexadecyl isocyanate-modified poly(ethylene oxide), it offers valuable insights applicable to understanding the behavior of Hexadecyl isocyanate itself. The study demonstrates the use of fluorescent probes like pyrene and 1-ethylpyrene to investigate the association behavior of hydrophobic molecules in aqueous solutions. [] By attaching Hexadecyl isocyanate to a hydrophilic polymer, the researchers created a system where the hydrophobic Hexadecyl isocyanate groups aggregate in water. The fluorescent probes then get incorporated into these aggregates, and by analyzing their fluorescence properties, researchers can deduce information about the size and characteristics of the aggregates formed by Hexadecyl isocyanate. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
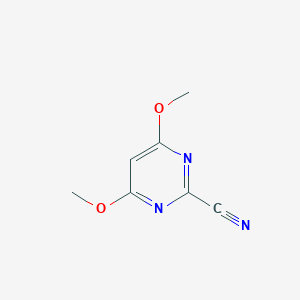
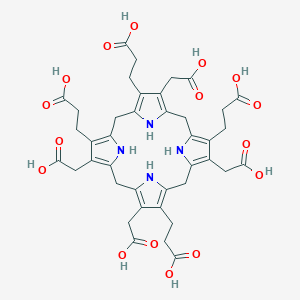
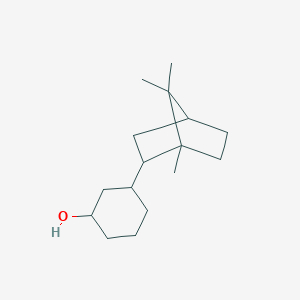
![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)
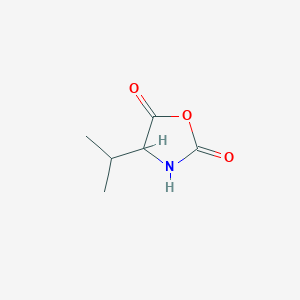
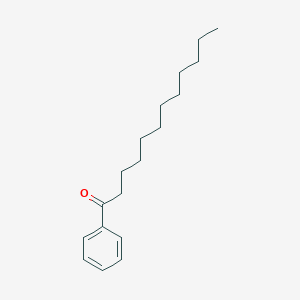
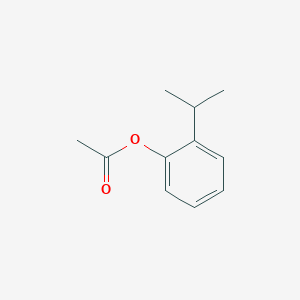
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)
